3,5-Difluoro-2-hydroxyphenacyl chloride
Description
3,5-Difluoro-2-hydroxyphenacyl chloride is a fluorinated aromatic acyl chloride derivative featuring a hydroxyl group at the 2-position and fluorine atoms at the 3- and 5-positions of the phenyl ring. This compound is structurally characterized by a phenacyl (acetophenone-derived) backbone, where the ketone group is adjacent to the hydroxyl substituent. The hydroxyl group may enhance polarity and hydrogen-bonding capacity, while the fluorine atoms contribute electron-withdrawing effects, modulating reactivity and stability. Although direct studies on this compound are scarce, its structural analogs provide insights into its behavior .
Properties
CAS No. |
1706463-02-6 |
|---|---|
Molecular Formula |
C8H5ClF2O2 |
Molecular Weight |
206.57 g/mol |
IUPAC Name |
2-chloro-1-(3,5-difluoro-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5ClF2O2/c9-3-7(12)5-1-4(10)2-6(11)8(5)13/h1-2,13H,3H2 |
InChI Key |
BCLQHNPXVFHBIL-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)CCl)O)F)F |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)O)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,5-Difluorobenzoyl Chloride
Structure and Properties :
- Molecular Formula : C₇H₃ClF₂O
- Molecular Weight : 176.55 g/mol
- Functional Groups : Acyl chloride (Cl), fluorinated aromatic ring.
Key Differences :
- Substituent Effects: Unlike 3,5-Difluoro-2-hydroxyphenacyl chloride, 3,5-difluorobenzoyl chloride lacks the hydroxyl group at the 2-position.
- Applications : 3,5-Difluorobenzoyl chloride is used as an intermediate in synthesizing agrochemicals and pharmaceuticals, leveraging its electron-deficient aromatic ring for nucleophilic substitution . The hydroxyl group in this compound could enable additional functionalization (e.g., etherification), making it suitable for specialized protecting groups or coordination chemistry.
Safety Profile :
Both compounds share hazard statements (H314: causes severe skin burns; H335: may cause respiratory irritation), typical of acyl chlorides. However, the hydroxyl group in this compound may alter handling requirements due to increased polarity .
Fluorinated Nucleoside Analogs (e.g., 2',2'-Difluorodeoxycytidine, dFdC)
Structural Context :
While dFdC (gemcitabine) is a nucleoside antimetabolite, its fluorination pattern (2',2'-difluoro) highlights how fluorine atoms influence biochemical stability and pharmacokinetics.
Relevance to this compound :
- Fluorination Effects : Fluorine atoms in both compounds enhance metabolic stability. In dFdC, fluorination prevents deamination, prolonging intracellular retention of active metabolites . In this compound, fluorination likely reduces ring electron density, directing electrophilic substitution.
- Functional Group Synergy : The hydroxyl group in this compound contrasts with dFdC’s sugar moiety, but both structures demonstrate how substituent positioning fine-tunes reactivity and biological interactions.
Data Table: Comparative Analysis
| Parameter | This compound | 3,5-Difluorobenzoyl Chloride | dFdC (Gemcitabine) |
|---|---|---|---|
| Molecular Formula | C₈H₄ClF₂O₂ (hypothetical) | C₇H₃ClF₂O | C₉H₁₁F₂N₃O₄ |
| Molecular Weight (g/mol) | ~210.57 (estimated) | 176.55 | 263.20 |
| Key Functional Groups | Acyl chloride, hydroxyl, fluorinated aryl | Acyl chloride, fluorinated aryl | Fluorinated deoxyribose, cytosine |
| Reactivity | Moderate (hydroxyl stabilizes via H-bond) | High (electron-deficient aryl) | High (nucleoside phosphorylation) |
| Applications | Organic synthesis, photoprotecting groups | Agrochemical/pharma intermediates | Anticancer therapy |
| Hazard Statements | H314, H335 (inferred) | H314, H335 | H302, H315, H319, H335 |
Research Findings and Mechanistic Insights
- Synthetic Utility : Fluorinated acyl chlorides like 3,5-Difluorobenzoyl Chloride are pivotal in synthesizing aryl ketones and amides. The hydroxyl group in this compound may facilitate chelation-directed metal-catalyzed reactions, enabling regioselective C–H functionalization .
- Metabolic Stability : Fluorination in dFdC reduces enzymatic degradation, a principle that may extend to this compound, enhancing its shelf-life and reaction efficiency .
- Safety Considerations : Both acyl chlorides require stringent handling (e.g., P280: gloves/eye protection; P310: immediate medical attention), though the hydroxyl group may slightly mitigate volatility .
Preparation Methods
General Synthetic Strategy
The preparation of 3,5-difluoro-2-hydroxyphenacyl chloride typically involves:
- Halogenation of a suitable phenolic or benzoyl precursor to introduce fluorine atoms at the 3 and 5 positions.
- Introduction of the hydroxy group at the 2-position , often present in the starting material or introduced via selective hydroxylation.
- Conversion of the corresponding hydroxyphenyl ketone or acid to the acyl chloride , usually via chlorinating agents such as thionyl chloride or oxalyl chloride.
This approach parallels the preparation of 3,5-dichlorobenzoyl chloride, where halogenation and acyl chloride formation are key steps.
Preparation of Halogenated Benzoyl Chlorides: Insights from 3,5-Dichlorobenzoyl Chloride
A patent (US3869510A) describes an improved liquid-phase process for preparing 3,5-dichlorobenzoyl chloride by decarbonylation of 5-chloroisophthaloyl chloride in the presence of palladium-based catalysts at high temperatures (~245–320 °C), achieving high yields and purity with reduced pollution compared to traditional sulfochlorination methods.
| Parameter | Details |
|---|---|
| Starting material | 5-chloroisophthaloyl chloride |
| Reaction type | Decarbonylation |
| Catalyst | Palladium chloride, Pd/BaSO4, Pd/Al2O3 |
| Temperature range | 245–320 °C (preferred 270–280 °C) |
| Catalyst loading | 0.01–3.0% by weight |
| Advantages | High yield, purer product, less pollution |
This process highlights the effectiveness of catalytic decarbonylation in synthesizing halogenated benzoyl chlorides, which can be adapted for fluorinated analogues by selecting appropriate fluorinated precursors.
Conversion of Hydroxyphenyl Ketones or Acids to Acyl Chlorides
The hydroxyphenacyl moiety can be converted to the corresponding acyl chloride by:
- Treatment with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.
- Use of phosphorus pentachloride (PCl5) or phosphorus trichloride (PCl3) in some cases.
These reagents replace the carboxylic acid or hydroxy group with a chlorine atom, yielding the acyl chloride functional group essential for further synthetic applications.
Summary Table: Hypothetical Preparation Route for this compound
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Fluorination | Selectfluor or NFSI | Mild temperature, solvent like acetonitrile | Introduce fluorines at 3,5-positions |
| 2 | Hydroxylation (if needed) | Phenol or hydroxylation reagents | Controlled conditions | Ensure 2-position hydroxy group |
| 3 | Acyl chloride formation | Thionyl chloride or oxalyl chloride | Reflux in inert solvent (e.g., dichloromethane) | Convert hydroxyphenacyl acid to chloride |
Research Findings and Considerations
- Catalytic decarbonylation methods used for chlorinated analogues suggest potential for fluorinated derivatives, provided fluorinated starting materials are available.
- Fluorination methods require careful control to avoid over-fluorination or undesired substitution.
- Hydroxy group positioning is critical for biological activity and reactivity; selective hydroxylation or use of hydroxylated precursors is preferred.
- Acyl chloride formation is well-established with standard chlorinating agents but must be optimized to avoid hydrolysis or side reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,5-Difluoro-2-hydroxyphenacyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,5-difluoro-2-hydroxybenzoic acid as a precursor, followed by chlorination with thionyl chloride (SOCl₂) under anhydrous conditions . Reaction temperature (0–5°C) and stoichiometric control of SOCl₂ (1.2–1.5 equivalents) are critical to avoid over-chlorination. Yields typically range from 65–80% when monitored by TLC (hexane:ethyl acetate, 3:1) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store the compound in airtight, amber vials under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis. Stability studies show <5% degradation over 12 months when stored properly . Always use anhydrous solvents (e.g., dry DCM or THF) during handling to minimize reactivity with moisture.
Q. What analytical techniques are most effective for purity assessment and structural confirmation?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
- IR Spectroscopy : Peaks at 1750–1780 cm⁻¹ (C=O stretch) and 750–780 cm⁻¹ (C–F stretch) .
- NMR : -NMR (CDCl₃) shows a singlet for the hydroxyl proton at δ 10.2–10.5 ppm and splitting patterns for aromatic protons (δ 6.8–7.2 ppm) due to fluorine coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in -NMR shifts may arise from solvent polarity or concentration effects. Validate spectra using deuterated DMSO-d₆ or CDCl₃ and compare against computational predictions (DFT calculations at the B3LYP/6-31G* level) . Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.574) .
Q. What strategies optimize the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : The electron-withdrawing fluorine atoms at positions 3 and 5 direct nucleophilic attack to the para position of the hydroxyl group. Use bulky bases (e.g., LDA) in THF at –78°C to suppress side reactions. Kinetic studies show >90% regioselectivity when reacting with primary amines (e.g., methylamine) . Monitor intermediates via in situ FTIR or -NMR.
Q. How does the compound’s reactivity compare to structurally similar acyl chlorides (e.g., 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride)?
- Methodological Answer : The fluorine substituents reduce electrophilicity compared to chloro analogs, requiring longer reaction times in nucleophilic acyl substitutions. Hammett σ constants (σₚ for F = +0.06 vs. Cl = +0.23) correlate with slower kinetics in SNAr reactions . Adjust catalyst loading (e.g., DMAP at 10 mol%) to accelerate acylation of sterically hindered alcohols.
Q. What computational methods predict the compound’s bioactivity or metabolic pathways?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with serine hydrolases or cytochrome P450 enzymes. ADMET prediction tools (SwissADME) indicate moderate blood-brain barrier permeability (logBB = –0.5) and hepatic metabolism via CYP2D6 . Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) to quantify metabolic stability .
Data Contradiction Analysis
Q. Why do different sources report conflicting melting points for this compound?
- Methodological Answer : Variations (e.g., 45–52°C) may stem from polymorphic forms or residual solvents. Recrystallize from dry toluene and characterize via differential scanning calorimetry (DSC) at 5°C/min. Purity >98% (HPLC) is required for reproducible thermal data .
Safety and Handling
Q. What precautions mitigate risks during large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
